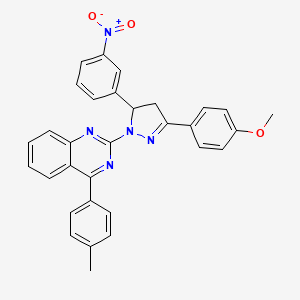

2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline

Beschreibung

This compound features a quinazoline core substituted with a pyrazoline moiety bearing 4-methoxyphenyl and 3-nitrophenyl groups, as well as a p-tolyl group. The 4-methoxyphenyl group contributes electron-donating properties, while the 3-nitrophenyl group introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Eigenschaften

IUPAC Name |

2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N5O3/c1-20-10-12-22(13-11-20)30-26-8-3-4-9-27(26)32-31(33-30)35-29(23-6-5-7-24(18-23)36(37)38)19-28(34-35)21-14-16-25(39-2)17-15-21/h3-18,29H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSFCESTSIHLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline typically involves multi-step organic reactions

Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization.

Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are commonly employed for introducing various substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the nitro group would produce an amine.

Wissenschaftliche Forschungsanwendungen

2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline has several scientific research applications:

Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.

Biology: Its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are of significant interest.

Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: It may be used in the development of new materials or as a precursor for other complex molecules.

Wirkmechanismus

The mechanism of action of 2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Features

Pyrazoline-Thiazole Hybrids (Compounds 77a and 77b)

- Structure : Thiazole rings linked to pyrazoline moieties with 4-methoxyphenyl and dichlorophenyl substituents.

- Comparison : Unlike the target compound’s quinazoline core, these hybrids use thiazole, altering electronic properties. The 3-nitrophenyl group in the target may enhance dipole interactions compared to dichlorophenyl groups in 77a/77b.

- Planarity : shows that fluorophenyl groups in isostructural compounds adopt perpendicular orientations relative to the core, whereas the target’s 3-nitrophenyl group likely remains planar due to conjugation with the pyrazoline ring .

Pyrazole-Triazole-Thiadiazole Hybrids

- Structure : Incorporate 4-methoxyphenyl-pyrazole linked to triazole-thiadiazole.

- Molecular docking against 14-α-demethylase (PDB: 3LD6) suggests these hybrids prioritize planar conformations, similar to the target compound’s pyrazoline-quinazoline system .

1-Phenyl-3-(4'-Nitrophenyl)-5-(3',4'-Dimethoxy-6'-Nitrophenyl)-2-Pyrazoline

- Structure : Multiple nitro and methoxy groups on pyrazoline.

EGFR Inhibition

- Thiazole-Pyrazoline Hybrids (77a/77b): IC50 values of 145.1 ± 2.0 nM (77a) and 114.2 ± 0.4 nM (77b) against EGFR. The target’s quinazoline core may enhance binding affinity due to similarities to known quinazoline-based EGFR inhibitors like gefitinib .

Antimicrobial Activity

- Pyrazoline Derivatives () : Antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL). The target’s nitro group could augment antimicrobial potency via redox interactions .

Enzyme Targeting

- The target’s larger quinazoline structure may limit penetration into fungal cell walls compared to smaller analogs .

Physicochemical Properties

| Property | Target Compound | Thiazole Hybrid 77a | Triazole-Thiadiazole Hybrid |

|---|---|---|---|

| Core Structure | Quinazoline-Pyrazoline | Thiazole-Pyrazoline | Triazole-Thiadiazole-Pyrazole |

| Key Substituents | 3-Nitrophenyl, p-Tolyl | 4-Methoxyphenyl, Dichlorophenyl | 4-Methoxyphenyl |

| Electron Effects | Electron-Withdrawing (NO2) | Electron-Withdrawing (Cl) | Electron-Donating (OCH3) |

| Bioactivity (IC50/EC50) | Not Reported | 145.1 nM (EGFR) | -9.2 kcal/mol (Docking Score) |

| Synthetic Yield | Not Reported | High (>80%) | Moderate (50–60%) |

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., NO2) enhance dipole interactions in biological targets, while methoxy groups improve solubility .

Structural Planarity : Planar pyrazoline-quinazoline systems favor π-π stacking in enzyme active sites, as seen in EGFR inhibitors .

SAR Insights : Para-substituted aryl groups (e.g., p-tolyl) optimize steric fit in hydrophobic pockets, whereas meta-substitution (e.g., 3-nitrophenyl) may disrupt binding .

Biologische Aktivität

The compound 2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a complex heterocyclic structure that combines features of pyrazole and quinazoline moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 398.45 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, revealing promising results in different assays.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and quinazoline exhibit significant anticancer properties. For instance, compounds containing pyrazole rings have shown cytotoxic effects against several cancer cell lines. In one study, a related pyrazole compound exhibited an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating moderate activity compared to standard chemotherapeutics .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline | TBD | TBD |

| Related Pyrazole Compound | 193.93 | A549 |

Anti-inflammatory Properties

The pyrazole moiety is recognized for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of compounds featuring quinazoline and pyrazole has also been explored. These compounds have demonstrated activity against various bacterial strains and fungi, suggesting their utility in developing new antimicrobial agents .

The mechanisms underlying the biological activities of these compounds often involve:

- Inhibition of cell proliferation : Many pyrazole derivatives induce apoptosis in cancer cells.

- Modulation of inflammatory pathways : They can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6.

- Disruption of microbial cell membranes : Certain derivatives exhibit membrane-disruptive properties against bacteria.

Case Studies

- Anticancer Screening : A series of derivatives were synthesized and tested for their anticancer activity against various cell lines, including H460 and HT-29. The results indicated that modifications to the pyrazole ring significantly affected cytotoxicity .

- Anti-inflammatory Assays : In vitro studies demonstrated that a related compound significantly reduced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.